Technical Guide: 3-(3-Fluorophenyl)oxetane-3-carboxylic Acid
Technical Guide: 3-(3-Fluorophenyl)oxetane-3-carboxylic Acid
Executive Summary
3-(3-Fluorophenyl)oxetane-3-carboxylic acid (CAS 1393553-52-0) is a high-value heterocyclic building block used in modern medicinal chemistry. It serves as a conformationally restricted, metabolically stable bioisostere for gem-dimethyl groups and traditional carboxylic acids. The oxetane ring’s unique electronic properties—specifically its high dipole moment and ability to function as a hydrogen bond acceptor—allow it to modulate lipophilicity (LogP) and aqueous solubility without the metabolic liabilities often associated with larger cycloalkyl or acyclic alkyl groups.
This guide details the compound's physicochemical profile, validated synthetic pathways, and critical stability considerations, specifically the risk of acid-catalyzed isomerization to lactones.
Chemical Identity & Physicochemical Profile
| Parameter | Data |
| Chemical Name | 3-(3-Fluorophenyl)oxetane-3-carboxylic acid |
| CAS Number | 1393553-52-0 |
| Molecular Formula | C₁₀H₉FO₃ |
| Molecular Weight | 196.18 g/mol |
| SMILES | OC(=O)C1(COC1)c2cccc(F)c2 |
| Predicted pKa | ~3.22 ± 0.20 (Acidic due to inductive effect of oxetane oxygen) |
| Predicted LogP | ~1.39 ± 0.06 |
| Density | ~1.39 g/cm³ |
| Appearance | White to off-white solid |
Technical Core: Synthesis & Manufacturing
The synthesis of 3,3-disubstituted oxetanes requires specialized conditions to prevent ring opening. Two primary workflows are established in the literature: the Friedel–Crafts/Oxidation Route (modern, scalable) and the Hydrolysis Route (classic, requires pH control).
Method A: Friedel–Crafts & Oxidative Cleavage (Preferred)
This method, developed to access arylacetic acid derivatives bearing oxetanes, avoids harsh basic conditions early in the sequence.
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Precursor Assembly: Reaction of 3-oxetanone with a furan-derived nucleophile (acting as a masked carboxylate).
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Friedel–Crafts Arylation: A Lewis acid-catalyzed Friedel–Crafts alkylation introduces the 3-fluorophenyl group.
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Oxidative Cleavage: The furan moiety is oxidatively cleaved (e.g., using RuCl₃/NaIO₄) to reveal the carboxylic acid.
Method B: Hydrolysis of Nitriles or Esters
A traditional approach involves constructing the quaternary center via substitution.
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Grignard Addition: Reaction of 3-oxetanone with (3-fluorophenyl)magnesium bromide yields the tertiary alcohol.
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Functionalization: Conversion of the alcohol to a nitrile (via mesylation/displacement, often low yield due to elimination) or use of a malonate precursor to form the ester.
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Saponification: Hydrolysis of the ester/nitrile to the acid. Note: This step is the Critical Control Point.
Critical Control Point: Isomerization Risk
Research (e.g., Org. Lett. 2022) indicates that 3-aryl-oxetane-3-carboxylic acids possess an innate tendency to isomerize into lactones (specifically bicyclic lactones or ring-opened products) under acidic conditions or high thermal stress.
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Mechanism: Intramolecular protonation of the oxetane oxygen by the carboxylic acid, followed by ring opening and recyclization.
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Mitigation: Store the compound at -20°C. Avoid prolonged exposure to acidic media during workup. Use basic extraction where possible.
Visualization: Synthetic Workflows
The following diagram illustrates the logical flow for synthesizing the target compound and highlights the stability risk.
Caption: Synthetic pathway from 3-oxetanone to the target acid, highlighting the critical degradation pathway to lactone.
Medicinal Chemistry Applications
Bioisosterism Strategy
The 3,3-disubstituted oxetane moiety is a validated bioisostere for:
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Gem-dimethyl groups: Reduces lipophilicity (lowers LogP by ~1 unit) and blocks metabolic hot spots (CYP450 oxidation).
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Carbonyl groups: The oxetane oxygen acts as a weak hydrogen bond acceptor, mimicking the carbonyl oxygen in amides or ketones but with a different vector.
Structure-Activity Relationship (SAR) Impact
Incorporating the 3-(3-fluorophenyl)oxetane-3-carboxylic acid motif into a drug scaffold typically results in:
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Improved Solubility: The polarity of the oxetane ring increases aqueous solubility compared to a gem-dimethyl or cyclohexyl analog.
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Metabolic Stability: The 3-fluorophenyl group blocks para-metabolism (if 4-substituted) or modulates electronic properties, while the oxetane ring itself is generally stable to oxidative metabolism.
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Reduced Basicity: If adjacent to an amine, the electron-withdrawing nature of the oxetane reduces the pKa of the amine, potentially improving permeability.
Caption: Conceptual diagram of oxetane bioisosterism advantages in drug design.
References
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Synthesis of 3-Aryl-3-carboxylic Acid Oxetanes: Dubois, M. A. J., et al. "Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage." Organic Letters, 2020, 22(14), 5279–5283.[1] Link
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Isomerization Risks: Lassalas, P., et al. "Unexpected Isomerization of Oxetane-Carboxylic Acids." Organic Letters, 2022. Link
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Oxetane Bioisosterism: Bull, J. A., et al. "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews, 2016, 116(24), 15089–15166. Link
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Compound Properties: ChemicalBook Entry for CAS 1393553-52-0.[2] Link
